molecular formula C13H17NO3 B3027274 Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate CAS No. 1262409-80-2

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Cat. No.: B3027274
CAS No.: 1262409-80-2
M. Wt: 235.28
InChI Key: NNPKZONNGQHEFW-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom, a hydroxyl group at the 3-position, and a methyl substituent adjacent to the hydroxyl group. This compound is structurally significant in medicinal and synthetic chemistry, serving as a versatile intermediate for drug development, particularly in the synthesis of bioactive molecules targeting neurological and antimicrobial pathways. Its stereochemistry and functional groups influence its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name

benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(16)7-8-14(10-13)12(15)17-9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPKZONNGQHEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743803
Record name Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262409-80-2
Record name Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate typically involves organic synthesis techniques. One common method includes the reaction of 3-hydroxy-3-methylpyrrolidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Hydrogenolysis and Deprotection Reactions

The benzyl carbamate (Cbz) group is cleaved under hydrogenolytic conditions, yielding the free amine. This reaction is pivotal for subsequent functionalization:

Reaction Conditions Product Yield Sources
Cbz deprotectionH₂ (1 atm), 10% Pd/C, MeOH, 24 h3-Hydroxy-3-methylpyrrolidine85–92%

This method preserves the hydroxyl and methyl substituents while generating a reactive secondary amine for further derivatization .

Ester Hydrolysis

The benzyl ester undergoes hydrolysis under acidic or basic conditions to produce the corresponding carboxylic acid:

Reaction Conditions Product Yield Sources
Acidic hydrolysis6M HCl, reflux, 12 h3-Hydroxy-3-methylpyrrolidine-1-carboxylic acid78%
Basic hydrolysis2M NaOH, EtOH/H₂O, 60°C, 6 hSame as above82%

Hydrolysis is stereospecific and retains the stereochemistry of the pyrrolidine ring.

Oxidation Reactivity

  • Protection : The hydroxyl group is often protected (e.g., as a silyl ether) to prevent undesired side reactions during synthesis .

  • Radical-mediated oxidation : Under specialized conditions (e.g., TEMPO/oxidative systems), partial oxidation may occur, though yields are low (<20%).

Nucleophilic Substitution and Functionalization

Post-deprotection, the free amine participates in nucleophilic reactions:

Reaction Conditions Product Yield Sources
AcylationAcetyl chloride, pyridine, 0°C3-Hydroxy-3-methylpyrrolidine-1-acetamide89%
AlkylationBenzyl bromide, K₂CO₃, DMFN-Benzyl-3-hydroxy-3-methylpyrrolidine75%

These reactions enable the incorporation of the pyrrolidine scaffold into larger pharmacophores .

Key Structural Comparisons

Compound Core Structure Key Reactivity Differences
Benzyl 3-hydroxypyrrolidine-1-carboxylatePyrrolidineSecondary hydroxyl oxidizes readily
Benzyl 3-hydroxyazepane-1-carboxylateAzepaneLarger ring alters steric and electronic profiles

Scientific Research Applications

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and carboxylate groups play crucial roles in these interactions, forming hydrogen bonds and ionic interactions with the target molecules .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural analogs, their substituents, and properties:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Benzyl 3-hydroxypyrrolidine-1-carboxylate Hydroxyl C₁₂H₁₅NO₃ 221.25 95656-88-5 High polarity; used in chiral synthesis
Benzyl 3-methoxy-pyrrolidine-1-carboxylate Methoxy C₁₃H₁₇NO₃ 235.28 130403-95-1 Reduced H-bonding; enhanced lipophilicity
Benzyl 3-aminopyrrolidine-1-carboxylate Amino C₁₂H₁₆N₂O₂ 220.27 185057-50-5 Basic character; potential for salt formation
Benzyl 3-oxopyrrolidine-1-carboxylate Oxo (ketone) C₁₂H₁₃NO₃ 219.24 130312-02-6 Reactive carbonyl; intermediate for cross-coupling
Benzyl 3,3-difluoropyrrolidine-1-carboxylate Difluoro C₁₂H₁₃F₂NO₂ 257.24 163457-22-5 Enhanced metabolic stability; lower solubility
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid Methyl, carboxylic acid C₁₃H₁₇NO₂ 219.28 181114-74-9 Acidic functionality; potential for ionizable groups

Impact of Substituents on Properties

  • Its stereochemistry (if chiral) could influence biological activity .
  • Methoxy Group : Methoxy substitution (e.g., CAS 130403-95-1) reduces polarity compared to hydroxyl, enhancing lipophilicity and bioavailability. This modification may improve blood-brain barrier penetration in CNS-targeted drugs .
  • Amino Group: The amino substituent (CAS 185057-50-5) introduces basicity, enabling salt formation (e.g., hydrochlorides) for improved crystallinity and stability. Such derivatives are pivotal in protease inhibitor synthesis .
  • Oxo Group : The ketone (CAS 130312-02-6) introduces a reactive site for nucleophilic additions or reductions, making it valuable in constructing heterocyclic scaffolds .
  • Fluorine Atoms : Difluoro substitution (CAS 163457-22-5) enhances electron-withdrawing effects, increasing metabolic stability and altering pharmacokinetics but may reduce aqueous solubility .

Research and Application Insights

  • Synthetic Utility : The hydroxyl and methyl groups in the target compound may facilitate stereoselective synthesis, akin to N-Cbz-protected pyrrolidines used in peptide mimetics .
  • Biological Activity : Structural analogs like benzyl benzoate () demonstrate therapeutic efficacy against parasites, suggesting that the target compound’s substituents could be optimized for antimicrobial or anti-inflammatory applications .

Biological Activity

Overview

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (C₁₃H₁₇NO₃) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its potential biological activities and interactions with biomolecules are under investigation, making it a subject of significant scientific inquiry.

  • Molecular Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.28 g/mol
  • Solubility : Very soluble in water (2.56 mg/ml) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylate groups facilitate hydrogen bonding and ionic interactions with enzymes and receptors, modulating their activity. This mechanism underlies its potential therapeutic applications .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. For instance, compounds with similar structures have shown promise in inhibiting ATP citrate lyase, an enzyme involved in fatty acid synthesis, leading to potential anti-obesity effects .

Antiviral Activity

In studies focused on antiviral agents, derivatives of pyrrolidine compounds have demonstrated inhibitory effects on the MEK1 enzyme, which plays a critical role in the ERK signaling pathway associated with viral replication . This suggests that this compound could be explored further for its antiviral properties.

Study 1: Antioxidant Properties

A study evaluated the antioxidant capabilities of various pyrrolidine derivatives, including this compound. The compound exhibited significant free radical scavenging activity, indicating its potential use in preventing oxidative stress-related diseases .

Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of similar pyrrolidine compounds against neurodegeneration. The study suggested that these compounds could inhibit neuronal apoptosis through modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundPotential enzyme inhibitorSpecific substitution pattern on the pyrrolidine ring
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylateAntioxidant propertiesHydroxymethyl group enhances solubility
Benzyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylateNeuroprotective effectsPhenyl group may enhance receptor binding

Q & A

Basic Research Questions

Q. What are common synthetic routes for Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, and what reagents are critical for its functional group modifications?

  • Methodological Answer : Synthesis typically involves pyrrolidine core functionalization. Key steps include:

  • Hydroxylation : Use of oxidizing agents like hydrogen peroxide under acidic conditions to introduce the hydroxyl group at the 3-position .
  • Methylation : Alkylation agents (e.g., methyl iodide) in the presence of a base (e.g., NaH) for methyl group addition.
  • Carboxylation : Benzyl chloroformate (Cbz-Cl) for the 1-carboxylate protection, often in dichloromethane with a tertiary amine base (e.g., triethylamine) .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via NMR (¹H/¹³C) and mass spectrometry.

Q. How is the structural characterization of this compound performed, and what software tools are recommended for crystallographic analysis?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) using Mo-Kα radiation. Refinement via SHELXL (for small-molecule structures) ensures accuracy in bond lengths/angles .
  • Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and molecular graphics .
    • Key Parameters : Report crystallographic R-factors (<5% for high-quality data), and validate hydrogen bonding/stacking interactions using Mercury or PLATON .

Q. What are the recommended storage conditions to ensure compound stability, and how can degradation products be identified?

  • Methodological Answer :

  • Storage : Sealed containers under inert gas (N₂/Ar) at -20°C, with desiccants to prevent hydrolysis of the benzyl ester group .
  • Degradation Analysis : Accelerated stability studies under heat/humidity, followed by HPLC-MS to detect hydrolysis products (e.g., free pyrrolidine or benzoic acid derivatives) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be resolved for this compound?

  • Methodological Answer :

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
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Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

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